13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a unique structure with multiple functional groups
Mechanism of Action
Target of Action
The primary target of the compound 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one is the Leishmania aethiopica clinical isolate and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets through strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme . This interaction leads to significant changes in the biological activity of the targets.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania aethiopica clinical isolate and Plasmodium berghei, leading to their inhibition
Pharmacokinetics
The compound has shown potent antileishmanial and antimalarial activities, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include superior antipromastigote activity . Specifically, the compound displayed an IC50 of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
Action Environment
The compound has shown potent antileishmanial and antimalarial activities, suggesting that it is effective in the biological environments of these pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and various chlorinated intermediates. Key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Chlorination: Introduction of the chlorine atom is typically done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final assembly of the compound involves coupling reactions to attach the various functional groups in the correct configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[840
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1,3,4-thiadiazole derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
What sets 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its unique combination of functional groups and structural complexity, which may confer specific properties and activities not found in simpler or more common compounds.
Properties
IUPAC Name |
13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXBUKNSFDYGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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